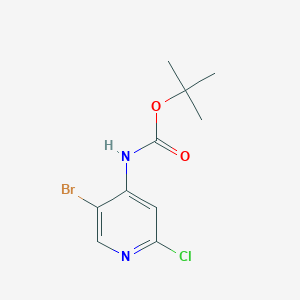

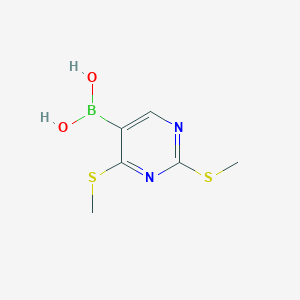

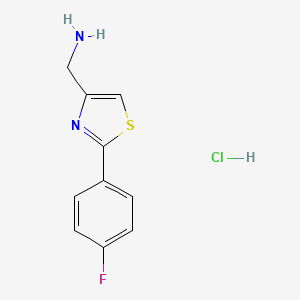

![molecular formula C7H7N3O3 B1446529 Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate CAS No. 1559062-19-9](/img/structure/B1446529.png)

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate

Overview

Description

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is stored at room temperature and has a molecular weight of 181.15 .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .Scientific Research Applications

Synthesis and Characterization

Pyrazolo[1,5-a]pyrimidines have been explored for their excellent biological activities, which has led to the synthesis of new derivatives. One study detailed the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, showcasing their potential in medicinal applications (Xu Li-feng, 2011).

Novel Synthetic Routes

Research has also focused on novel synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives. One notable approach involves the transformation of a pyrimidine ring using hydrazides, demonstrating a novel rearrangement and recyclization process to produce these compounds (G. Danagulyan et al., 2006).

Applications in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines have been identified as key structural motifs in various vital applications, including pharmaceuticals and pesticides. Their diverse synthetic routes have significantly expanded, underscoring their importance across medicinal and pharmaceutical applications (Amal Al‐Azmi, 2019).

Anticancer Potential

The derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in anticancer research, with studies highlighting their potential as antitumor scaffolds. These compounds have been investigated for their ability to inhibit various cancer cell lines, providing a foundation for new drug designs incorporating the pyrazolo[1,5-a]pyrimidine core (Andres Arias-Gómez et al., 2021).

Fluorescent Probes Development

The fluorescent properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with studies aiming to develop new fluorescent probes. Adjustments in substitution patterns have enabled the creation of compounds with specific fluorescent properties, useful in materials science and biological imaging (Yan‐Chao Wu et al., 2008).

Diverse Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This versatility underscores their potential in drug discovery and development, offering promising leads for new therapeutic agents (M. Hammouda et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is a compound that has been identified as a strategic compound for optical applications . .

Mode of Action

It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

It is known that the compound’s photophysical properties can be tuned, which suggests that it may interact with various biochemical pathways .

Result of Action

It is known that the compound’s photophysical properties can be tuned, which suggests that it may have various effects at the molecular and cellular level .

Action Environment

It is known that the compound’s photophysical properties can be tuned, which suggests that its action, efficacy, and stability may be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the inhibition or activation of these kinases, thereby influencing various cellular processes. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting gene expression and DNA replication .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, which are critical for the regulation of cellular activities such as growth, differentiation, and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, which is a critical step in many signaling pathways. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various compounds. By influencing the activity of these enzymes, this compound can alter metabolic flux and the levels of specific metabolites. This interaction can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its efficacy and toxicity, as its localization within cells determines its access to target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.H2O/c11-7(12)5-4-6-8-2-1-3-10(6)9-5;/h1-4H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARJMZYLCCSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)N=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559062-19-9 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

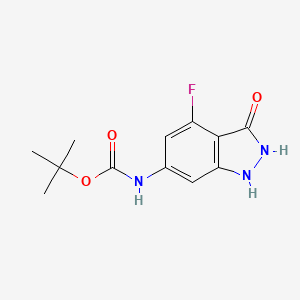

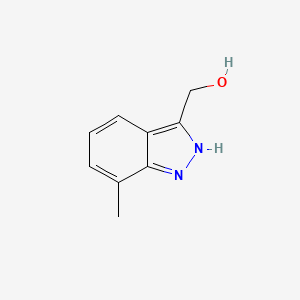

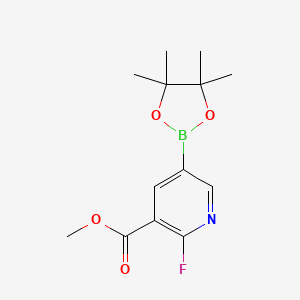

![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

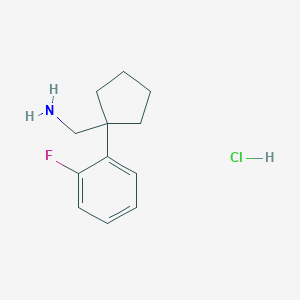

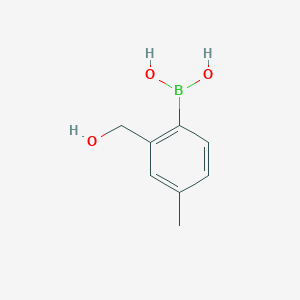

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

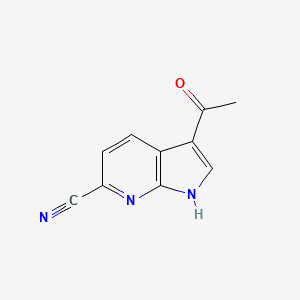

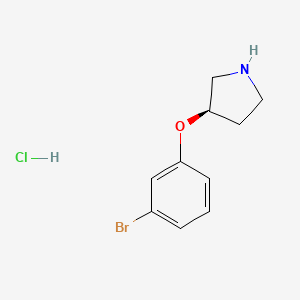

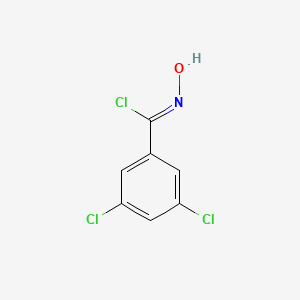

![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)